molecular formula C₂₄H₂₇FN₆O₄ B1141236 Dovitinib lactate anhydrous CAS No. 692737-80-7

Dovitinib lactate anhydrous

Cat. No. B1141236
M. Wt: 482.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Dovitinib involves a multi-step chemical process starting with 5-chloro-2-nitroaniline as the initial material. Through a sequence of substitution, reduction, and cyclization reactions, followed by further cyclization with 2-amino-6-fluorobenzonitrile, dovitinib is synthesized. The improved synthesis method offers advantages such as lower costs, simpler operations, and the potential for commercial scale-up, yielding a total product yield of 44.1% (Wang Zhi-xiang, 2012).

Scientific Research Applications

1. Application in Breast Cancer Treatment

  • Summary of Application : Dovitinib, a potent FGFR inhibitor, has demonstrated antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer .
  • Methods of Application : In a randomized, placebo-controlled phase II trial, dovitinib was evaluated in combination with fulvestrant in postmenopausal patients with HR+, HER2− advanced breast cancer that had progressed during or after prior endocrine therapy .
  • Results : For the FGF pathway–amplified subgroup, the median progression-free survival (PFS) was 10.9 months in the dovitinib arm vs 5.5 months in the placebo arm .

2. Application in Drug Formulation

  • Summary of Application : Dovitinib is a potent oral tyrosine kinase inhibitor of FGFR as well as VEGFR, PDGFR, cKIT, and FLT3 .
  • Methods of Application : Early clinical trials used an oral solution or a clinical service form (CSF) capsule of a lactate anhydrous formulation, which was challenging to produce on a large scale .
  • Results : The relative bioavailabilities of dovitinib CSF capsules, FMI capsules, and FMI tablets to oral solution were found to be similar to each other with respect to both AUClast and Cmax .

3. Application in Melanoma Treatment

  • Summary of Application : Dovitinib is an orally available inhibitor of fibroblast growth factor (FGF), VEGFR, and platelet-derived growth factor receptors .
  • Methods of Application : A phase I/II dose–escalation study was conducted to evaluate the safety, pharmacodynamics, and preliminary efficacy of dovitinib in the treatment of advanced melanoma .

4. Application in Acute Myeloid Leukemia (AML) Treatment

  • Summary of Application : Dovitinib is an orally active small molecule that exhibits potent inhibitory activity against multiple RTKs involved in tumor growth and angiogenesis. Preclinical data show that dovitinib works to inhibit multiple kinases associated with different cancers, including acute myeloid leukemia (AML) .

5. Application in Multiple Myeloma Treatment

  • Summary of Application : Dovitinib has shown potential in the treatment of multiple myeloma by inhibiting multiple kinases associated with this type of cancer .

6. Application in Endometrial Cancer Treatment

  • Summary of Application : Dovitinib lactate is under development for the treatment of endometrial cancer .

7. Application in Hepatocellular Carcinoma Treatment

  • Summary of Application : Dovitinib lactate is under development for the treatment of hepatocellular carcinoma .

8. Application in Gastrointestinal Stromal Tumor (GIST) Treatment

  • Summary of Application : Dovitinib lactate is under development for the treatment of gastrointestinal stromal tumor (GIST) .

9. Application in Osteosarcoma Treatment

  • Summary of Application : Dovitinib lactate is under development for the treatment of osteosarcoma .

Safety And Hazards

Dovitinib exhibits an acceptable safety profile, with adverse events including fatigue, diarrhea, and nausea. Adverse effects are consistent with this class of drugs .

Future Directions

Research on Dovitinib continues, and its efficacy and safety are being explored in ongoing clinical trials. Further investigations may reveal additional applications and potential refinements in its use .

properties

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDKBOBHHFLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dovitinib lactate anhydrous

CAS RN

692737-80-7
Record name Dovitinib lactate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOVITINIB LACTATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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